molecular formula C18H15NO B1459442 4-(4-Ethylbenzoyl)quinoline CAS No. 1706457-14-8

4-(4-Ethylbenzoyl)quinoline

Cat. No.: B1459442
CAS No.: 1706457-14-8
M. Wt: 261.3 g/mol
InChI Key: DUHHFQRSPMZWBD-UHFFFAOYSA-N
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Description

4-(4-Ethylbenzoyl)quinoline is a chemical compound belonging to the quinoline family, characterized by the presence of a quinoline ring system substituted with a 4-ethylbenzoyl group. Quinolines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Ethylbenzoyl)quinoline typically involves the Friedländer synthesis, which is a classical method for constructing quinoline derivatives. This method involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . For this compound, the reaction between 4-ethylbenzoyl chloride and 2-aminobenzophenone in the presence of a base such as pyridine can be employed.

Industrial Production Methods: Industrial production of quinoline derivatives often utilizes green chemistry approaches to minimize environmental impact. Methods such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are increasingly being adopted .

Chemical Reactions Analysis

Types of Reactions: 4-(4-Ethylbenzoyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products:

Scientific Research Applications

4-(4-Ethylbenzoyl)quinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Ethylbenzoyl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, quinoline derivatives are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication .

Comparison with Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    4-Quinolone: A derivative with significant antibacterial activity.

    4-Arylquinoline: Exhibits antiprotozoal activity.

Uniqueness: 4-(4-Ethylbenzoyl)quinoline stands out due to its specific substitution pattern, which can enhance its biological activity and selectivity compared to other quinoline derivatives. Its unique structure allows for targeted interactions with molecular pathways, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

(4-ethylphenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO/c1-2-13-7-9-14(10-8-13)18(20)16-11-12-19-17-6-4-3-5-15(16)17/h3-12H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUHHFQRSPMZWBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C(=O)C2=CC=NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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